2,4-Diethylphenol

Vue d'ensemble

Description

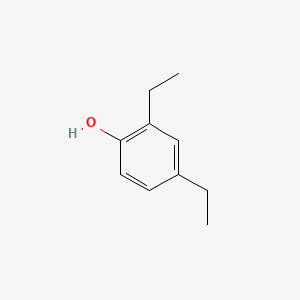

2,4-Diethylphenol is an organic compound with the molecular formula C10H14O. It is a type of phenol where two ethyl groups are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its distinctive aromatic properties and is used in various chemical processes and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Diethylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with ethyl halides in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete substitution at the desired positions .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that involve the use of metal catalysts such as palladium or nickel. These catalysts facilitate the ethylation of phenol under controlled temperature and pressure conditions, resulting in high yields of the desired product .

Analyse Des Réactions Chimiques

Hydrodeoxygenation (HDO) Pathways

2,4-Diethylphenol undergoes hydrodeoxygenation over sulfided catalysts (e.g., CoMo/Al₂O₃ or NiMo/Al₂O₃) under hydrogen-rich conditions. Three primary pathways dominate:

| Pathway | Products | Catalyst Preference | Conditions |

|---|---|---|---|

| HYD Pathway | Ethylcyclohexane | NiMo/Al₂O₃ | 250–340°C, 1.5–7 MPa H₂ |

| DDO Pathway | Ethylbenzene | CoMo/Al₂O₃ | 250–340°C, acidic supports |

| ACI Pathway | Isomers (e.g., 2,6-diethylphenol) | Al₂O₃ (acidic support) | Disproportionation/isomerization |

-

HYD Pathway : Prehydrogenation of the aromatic ring forms 2-ethylcyclohexanol, which dehydrates to alkenes (1-ethylcyclohexene and 3-ethylcyclohexene) before hydrogenation to ethylcyclohexane .

-

DDO Pathway : Direct cleavage of the Cₐᵣ–O bond produces ethylbenzene, favored by Co-promoted catalysts .

-

ACI Pathway : Acid-catalyzed isomerization and disproportionation yield oxygenated intermediates like 2,6-diethylphenol and phenol, which are subsequently deoxygenated .

Acid-Catalyzed Isomerization

In the presence of acidic supports (e.g., γ-Al₂O₃) or H₂S, this compound undergoes isomerization to form positional isomers such as 2,6-diethylphenol. This reaction proceeds via:

-

Intramolecular 1,2-ethyl shifts , mediated by Brønsted acid sites.

-

Disproportionation , producing phenol and triethylphenol derivatives .

Electrophilic Substitution Reactions

The ethyl groups at the 2 and 4 positions direct incoming electrophiles to the less hindered positions (e.g., 5 or 6 positions). Example reactions include:

-

Nitration : Forms nitro derivatives under mixed acid (HNO₃/H₂SO₄) conditions.

-

Halogenation : Reacts with Cl₂ or Br₂ in polar solvents to yield mono- or dihalogenated products.

Oxidation and Reduction

-

Oxidation : Using agents like KMnO₄ or CrO₃, this compound oxidizes to quinones or dimerized products (e.g., biphenyl derivatives) .

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the aromatic ring to a cyclohexanol derivative.

Industrial and Environmental Relevance

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C10H14O

- Molecular Weight: 150.22 g/mol

- Boiling Point: Approximately 246 °C

- Melting Point: 37-38 °C

The structure of 2,4-Diethylphenol consists of a phenolic ring with two ethyl groups positioned at the 2 and 4 carbon atoms. This configuration contributes to its chemical reactivity and potential applications.

Industrial Applications

1. Chemical Manufacturing

This compound is utilized as an intermediate in the synthesis of various chemical products. Its derivatives are often used in the production of:

- Antioxidants: These compounds are essential in preventing oxidative degradation in plastics and rubber products.

- Flavors and Fragrances: Due to its pleasant odor profile, it is incorporated into formulations for perfumes and food additives.

2. Environmental Applications

a. Bioremediation

Research indicates that this compound can be effectively degraded by certain microbial strains in contaminated environments. Studies have shown that specific bacteria can utilize this compound as a carbon source, facilitating bioremediation efforts in polluted sites .

b. Soil Contamination Studies

Investigations into the degradation pathways of this compound in soil have revealed its potential impact on soil health. The compound's persistence and breakdown products can influence microbial communities and soil chemistry .

Biological Applications

1. Antioxidant Activity

Recent studies have evaluated the antioxidant properties of this compound. It has been found to exhibit significant free radical scavenging activity, suggesting potential applications in pharmaceuticals and nutraceuticals aimed at reducing oxidative stress .

2. Cytotoxicity Studies

Research has explored the cytotoxic effects of this compound on various cell lines. These studies are crucial for assessing the safety and potential therapeutic uses of this compound in medical applications .

Case Studies

Case Study 1: Biodegradation Potential

A study conducted on the biodegradation of this compound highlighted the efficiency of specific microbial consortia in breaking down this compound in contaminated water samples. The results showed a reduction in concentration by over 80% within two weeks under optimized conditions .

Case Study 2: Antioxidant Efficacy

In a comparative analysis of various phenolic compounds, this compound demonstrated superior antioxidant activity when tested against DPPH radicals. This property positions it as a candidate for further development in antioxidant therapies .

Mécanisme D'action

The mechanism of action of 2,4-Diethylphenol involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The compound may also inhibit the activity of certain enzymes, thereby modulating biochemical pathways involved in inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

2,4-Dimethylphenol: Similar in structure but with methyl groups instead of ethyl groups.

2,4-Dichlorophenol: Contains chlorine atoms instead of ethyl groups.

2,4-Dinitrophenol: Contains nitro groups, known for its use as a metabolic stimulant and pesticide

Uniqueness: 2,4-Diethylphenol is unique due to its specific ethyl substitutions, which confer distinct chemical and physical properties compared to its methyl or halogenated counterparts. These properties make it particularly useful in applications requiring specific reactivity and stability profiles .

Activité Biologique

2,4-Diethylphenol is an organic compound categorized under phenolic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, toxicity levels, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C_{12}H_{16}O and a molecular weight of 176.25 g/mol. Its structure comprises a phenolic ring with two ethyl groups attached at the 2 and 4 positions. This arrangement influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Studies have shown that phenolic compounds exhibit significant antimicrobial activity. This compound, along with other diethylphenols, has been evaluated for its effectiveness against various microbial strains. Research indicates that it possesses antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The U.S. Environmental Protection Agency (EPA) has reported on its toxicity levels in aquatic organisms. For instance, the LC50 (lethal concentration for 50% of the test population) for fathead minnows was determined to be approximately 16,750 µg/L over a 96-hour exposure period .

Table 2: Toxicity Data for Aquatic Organisms

| Organism | LC50 (µg/L) | Exposure Duration |

|---|---|---|

| Fathead minnow | 16,750 | 96 hours |

| Daphnia magna | 2,120 | Varies |

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in microorganisms. It is believed to interfere with the synthesis of essential cellular components such as DNA and proteins through oxidative stress mechanisms . This disrupts microbial growth and viability.

Study on Biodegradation

A study focused on the biodegradation of phenolic compounds found that mixed bacterial cultures could effectively degrade this compound in contaminated environments. The research highlighted that certain strains could utilize this compound as a carbon source, leading to its breakdown into less harmful metabolites .

Table 3: Biodegradation Pathways

| Bacterial Strain | Degradation Pathway | End Products |

|---|---|---|

| Pseudomonas mendocina | Meta cleavage pathway | Hydroxybenzoic acids |

| Pseudomonas fluorescens | Ortho pathway | Catechol derivatives |

Propriétés

IUPAC Name |

2,4-diethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-8-5-6-10(11)9(4-2)7-8/h5-7,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLAXOBGXCTWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239481 | |

| Record name | 2,4-Diethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-89-0 | |

| Record name | 2,4-Diethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6WH316PFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.